Penta-1,4-diyn-3-ol
Description
Significance of Penta-1,4-diyn-3-ol as a Versatile Synthetic Intermediate
The synthetic utility of this compound stems from the reactivity of its functional groups. The terminal alkynes can participate in a variety of coupling reactions, cycloadditions, and nucleophilic additions. The secondary alcohol can be oxidized to a ketone, undergo substitution reactions, or be used to direct the stereochemistry of nearby reactions.
This versatility allows for the construction of a wide range of more complex molecules. For instance, the alkyne groups can be selectively functionalized, leading to dissymmetrical dialkynylcarbinol precursors. chemrxiv.org These precursors are valuable in the synthesis of bioinspired acetylenic lipids. chemrxiv.org Furthermore, cobalt-complexed derivatives of this compound undergo Nicholas reactions with high selectivity, providing a pathway to skipped (1,4-)diyne complexes. colab.ws These complexes are intermediates in the synthesis of compounds with potential antimalarial activity. colab.ws
The compound's reactivity also extends to cyclization reactions. For example, gold-catalyzed reactions of 1,4-diyn-3-ols can lead to the formation of highly substituted furan (B31954) derivatives. acs.org Silver-catalyzed oxidative cyclization with N-oxides provides a route to 2-substituted furan-4-carboxamides. acs.org
Retrosynthetic Analysis and Strategic Importance in Complex Molecule Construction
From a retrosynthetic perspective, this compound is a valuable C5 building block. Its structure can be disconnected in several ways, making it a strategic component in the synthesis of larger, more complex target molecules. For example, it can be seen as a precursor to 1,4-diynes, which are important structural motifs in many natural products and pharmaceuticals.
A common synthetic route to this compound and its derivatives involves the nucleophilic addition of an ethynyl (B1212043) anion to an α,β-acetylenic aldehyde or ketone. Another widely used laboratory method is the lithiation of a terminal alkyne followed by acylation. For industrial-scale synthesis, careful control of reaction conditions and the use of polymerization inhibitors like hydroquinone (B1673460) are crucial to ensure product stability and scalability.
The strategic importance of this compound is highlighted in the synthesis of various complex molecules. For instance, silyl-protected derivatives of this compound are key chiral intermediates in the enantioselective synthesis of bioactive polyacetylenic alcohols. acs.org The development of efficient methods for resolving the enantiomers of these derivatives has been a significant area of research. chemrxiv.orgacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
penta-1,4-diyn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O/c1-3-5(6)4-2/h1-2,5-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDYPNZJRPEUEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453284 | |
| Record name | 1,4-PENTADIYN-3-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56598-53-9 | |
| Record name | 1,4-PENTADIYN-3-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Penta 1,4 Diyn 3 Ol and Its Derivatives
Classical and Established Synthetic Routes
Traditional methods for synthesizing penta-1,4-diyn-3-ol and its related compounds have laid the groundwork for more advanced techniques. These routes often involve multi-step processes including reduction and oxidation sequences, nucleophilic additions, and electrophilic cyclizations.
Reduction and Oxidation Sequences from Precursors
One of the fundamental approaches to synthesizing this compound involves the reduction of a corresponding ketone, penta-1,4-diyn-3-one. nih.gov This transformation is a common strategy in organic synthesis to introduce a hydroxyl group.
Conversely, the oxidation of this compound can yield the corresponding carbonyl compound, penta-1,4-diyn-3-one. This reversible process allows for the interconversion of these two important building blocks.
A study on the synthesis of (E,E)-1,5-diethoxy-1,5-diphenylpenta-1,4-dien-3-one utilized the reduction of a corresponding chalcogenapyran-4-one with sodium borohydride (B1222165) as a key step. researchgate.net While not directly this compound, this illustrates the principle of reducing a ketone precursor to access related structures.
The following table summarizes the reduction of a diynic ketone to the corresponding alcohol:
| Precursor | Product | Reagents | Reference |
| Penta-1,4-diyn-3-one | This compound | Reducing agents (e.g., NaBH4) | researchgate.net |
Nucleophilic Addition to Diynic Systems
Nucleophilic addition to diynic systems is a versatile method for constructing molecules with the this compound framework. The reaction of a metal acetylide with a carbonyl compound, known as the Favorskii reaction, is a classic example. wikipedia.org In this reaction, a strong base deprotonates a terminal alkyne to form a nucleophilic acetylide, which then attacks an aldehyde or ketone to form a propargyl alcohol. wikipedia.orgwikipedia.org
For the synthesis of this compound, this could involve the reaction of two equivalents of a metal acetylide with a suitable electrophile, or the stepwise addition of different acetylides to a central carbonyl-containing unit. The reactivity of conjugated 1,3-diynes allows for nucleophilic addition reactions, which are crucial for synthesizing various derivatives. researchgate.net
A specific example is the synthesis of (E)-1,4-pentadecadien-6,9-diyn-3-ol, where a solution of vinyl magnesium chloride was added to (E)-2-tridecen-4,7-diyn-1-al. prepchem.com This demonstrates the addition of a nucleophile to an aldehyde to form the desired alcohol.
Recent research has also explored the copper-catalyzed conjugate addition of 1,3-diynes to α,β-unsaturated trifluoromethyl ketones, highlighting the continued development of nucleophilic addition methods for creating complex diynic structures. rsc.orgrsc.org
The following table provides an overview of nucleophilic addition reactions for the synthesis of diynols:
| Nucleophile | Electrophile | Product Type | Reference |
| Metal Acetylide | Aldehyde/Ketone | Propargyl Alcohol | wikipedia.orgwikipedia.org |
| Vinyl Magnesium Chloride | Alkenyl Diynal | Alkenyl Diynol | prepchem.com |
| Terminal 1,3-Diyne | α,β-Unsaturated Ketone | Internal Diyne with Propargylic Stereocenter | rsc.orgrsc.org |
Electrophilic Cyclization and Functionalization of Precursor Alkynols
Electrophilic cyclization of alkynols and their derivatives is a powerful method for constructing various heterocyclic and carbocyclic compounds. nih.govresearchgate.net This process typically involves the activation of the alkyne's carbon-carbon triple bond by an electrophile, followed by an intramolecular nucleophilic attack. chim.it
While not a direct synthesis of the acyclic this compound, this methodology is crucial for the synthesis of its cyclic derivatives. For instance, the reaction of 2-(1-alkynyl)-2-alken-1-ones with nucleophiles induced by an electrophile can lead to highly substituted furans. acs.org Similarly, N-alkyne-substituted pyrrole (B145914) esters can undergo intramolecular electrophilic cyclization to form pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. beilstein-journals.org
These reactions demonstrate the versatility of the diynol scaffold in preparing complex cyclic structures, which are of significant interest in medicinal chemistry and materials science. nih.govnih.gov The choice of electrophile and the nature of the substituents on the alkyne play a critical role in determining the outcome of the cyclization. nih.govbeilstein-journals.org
Metal-Catalyzed and Organometallic Approaches
Modern synthetic chemistry heavily relies on metal-catalyzed and organometallic reactions to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its derivatives has greatly benefited from these advanced methodologies.
Alkyne Coupling Reactions
Alkyne coupling reactions are fundamental for the formation of diynes and are central to the synthesis of the this compound backbone. numberanalytics.com The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a widely used method. unige.chrsc.orgorganic-chemistry.org This reaction allows for the construction of complex diynes from simpler precursors. researchgate.net
Gold-catalyzed oxidative coupling of alkynes has also emerged as an efficient method for synthesizing diynes, including challenging cyclic structures. nih.gov These reactions often exhibit faster rates compared to traditional copper-promoted couplings. nih.gov Furthermore, copper-catalyzed homo-coupling of terminal alkynes is a significant method for preparing symmetrical conjugated diynes. sioc-journal.cn
The following table summarizes various metal-catalyzed alkyne coupling reactions:
| Reaction Name | Catalysts | Reactants | Product | Reference |
| Sonogashira Coupling | Palladium, Copper(I) | Terminal Alkyne, Aryl/Vinyl Halide | Unsymmetrical Diyne | unige.chrsc.orgorganic-chemistry.org |
| Gold-Catalyzed Oxidative Coupling | Gold | Terminal Alkynes | Symmetrical or Unsymmetrical Diyne | nih.gov |
| Copper-Catalyzed Homo-Coupling | Copper | Terminal Alkyne | Symmetrical Diyne | sioc-journal.cn |
Preparation via Lithiation and Acylation of Terminal Alkynes
The synthesis of ynones, which can be precursors to diynols via reduction, can be achieved through the acylation of terminal alkynes. nih.gov This typically involves the deprotonation of a terminal alkyne with a strong base, such as an organolithium reagent, to form a lithium acetylide. This nucleophilic species then reacts with an acylating agent, like an acid chloride, to form the ynone. nih.gov
For the synthesis of a diynone precursor to this compound, one could envision a two-step process involving the acylation of a terminal alkyne followed by a second alkyne introduction. The alkylation of terminal alkynes using a strong base like sodium amide (NaNH2) followed by reaction with an alkyl halide is a powerful tool for extending the carbon chain of an alkyne. libretexts.orgyoutube.com
The following table outlines the general steps for the synthesis of ynones via lithiation and acylation:
| Step | Reagents | Intermediate/Product | Reference |
| 1. Deprotonation | Terminal Alkyne, Strong Base (e.g., n-BuLi) | Metal Acetylide | wikipedia.org |
| 2. Acylation | Metal Acetylide, Acyl Chloride | Ynone | nih.gov |
| 3. Alkylation (alternative) | Acetylide Anion, Alkyl Halide | Substituted Alkyne | libretexts.orgyoutube.com |
Nicholas Reactions of Hexacarbonyldicobalt Complexes of this compound
The Nicholas reaction is a powerful tool in organic synthesis that involves the stabilization of propargylic cations by a hexacarbonyldicobalt moiety complexed to the alkyne. This stabilization facilitates the reaction of these cations with a variety of nucleophiles. In the context of this compound, its hexacarbonyldicobalt complexes are key intermediates for further functionalization. researchgate.netnih.gov
Lewis acids play a crucial role in promoting the Nicholas reaction of this compound-Co₂(CO)₆ complexes. colab.wsdntb.gov.ua These acids facilitate the departure of the hydroxyl group at the C-3 position, generating a stabilized propargylic cation. This cation then readily reacts with nucleophiles. The use of Lewis acids like boron trifluoride etherate (BF₃·Et₂O) has been shown to be effective in mediating these transformations. nih.gov The reaction proceeds through the formation of a highly stabilized carbocation, which is a result of the delocalization of the positive charge onto the metallic complex. nih.gov This methodology has been successfully applied to the synthesis of skipped (1,4-) diyne complexes. researchgate.netcolab.wsdntb.gov.ua
The choice of Lewis acid can influence the reaction's outcome. For instance, studies on related systems have explored a range of Lewis acids, including copper(II) triflate (Cu(OTf)₂) and scandium(III) triflate (Sc(OTf)₃), which have proven effective in catalyzing similar transformations like the Nazarov reaction. organic-chemistry.org In some cases, Group 13 Lewis acids such as GaCl₃ and InCl₃ have also been employed to generate and react ε-carbonyl cations without the need for transition metal stabilization. sciprofiles.com
A significant advantage of the Nicholas reaction involving this compound–Co₂(CO)₆ complexes is the high regioselectivity observed at the C-3 position. researchgate.netcolab.wsdntb.gov.uaresearchgate.net The Lewis acid-mediated process directs the nucleophilic attack specifically to this site, leading to the formation of 1,4-diyne products. This high degree of control over the reaction site is a key feature that makes this methodology synthetically valuable. The stability of the resulting cation and the steric environment around the reactive center contribute to this observed selectivity. researchgate.netnih.govcolab.wsdntb.gov.ua
The Nicholas reaction of this compound complexes is compatible with a broad range of nucleophiles. researchgate.netcolab.wsdntb.gov.ua This versatility allows for the introduction of diverse functional groups at the C-3 position. Both carbon-based and heteroatom-based nucleophiles have been successfully employed in these reactions. researchgate.net The wide applicability of nucleophiles enhances the utility of this method for creating a variety of complex molecules. This has been demonstrated in the synthesis of analogues of hinokiresinol (B8260548) and nyasol (B1232429), which possess antimalarial and antiplasmodial properties. researchgate.netcolab.wsdntb.gov.ua
| Nucleophile Type | Example | Product Type | Reference |
| Carbon | Arene | Aryl-substituted 1,4-diyne | sciprofiles.com |
| Carbon | Allyltrimethylsilane | Allyl-substituted 1,4-diyne | sciprofiles.com |
| Carbon | Silyl (B83357) enol ether | Functionalized 1,4-diyne | sciprofiles.com |
| Heteroatom | Hydroxyl group (intramolecular) | Cyclic ether | nih.gov |
Regioselectivity at C-3 Site
Asymmetric Catalytic Alkynylation of Aldehydes Utilizing Diynyl Building Blocks
The asymmetric addition of alkynes to aldehydes is a fundamental carbon-carbon bond-forming reaction that produces chiral propargylic alcohols, which are versatile synthetic intermediates. organic-chemistry.orgwikipedia.orgnih.gov The use of diynyl building blocks in these reactions allows for the synthesis of more complex and functionally rich chiral molecules.
The use of 1,1'-bi-2-naphthol (B31242) (BINOL) as a chiral ligand has been instrumental in the development of highly enantioselective alkynylation reactions of aldehydes. organic-chemistry.orgnih.gov BINOL-based catalysts, often in combination with metals like indium(III) or titanium(IV), have shown broad substrate generality and provide high enantioselectivity. organic-chemistry.orgnih.govorganic-chemistry.org
In one approach, an In(III)/BINOL complex catalyzes the asymmetric alkynylation of a wide range of aldehydes. organic-chemistry.orgnih.gov This catalytic system is believed to possess a "bifunctional character," activating both the alkyne and the aldehyde, which contributes to its high efficiency and enantioselectivity. organic-chemistry.orgorganic-chemistry.org The reaction can be performed under mild conditions and is tolerant of air, making it a practical synthetic method. organic-chemistry.org
Another successful strategy involves the use of a Ti(Oi-Pr)₄/BINOL catalyst for the reaction of alkynylzinc reagents with aldehydes. nih.gov This method also affords chiral propargylic alcohols with high enantiomeric excess. The formation of the zinc alkynylide can require heating, but modifications to the procedure, such as the addition of HMPA, can allow the reaction to proceed at room temperature. nih.gov
The development of these BINOL-promoted methodologies has provided efficient routes to enantiomerically enriched propargylic alcohols derived from diynyl building blocks, which are valuable precursors for the synthesis of complex natural products. rsc.orgresearchgate.net
| Catalyst System | Aldehyde Type | Enantioselectivity (ee) | Reference |
| In(III)/BINOL | Aromatic & Aliphatic | 83-99% | organic-chemistry.orgnih.gov |
| Ti(Oi-Pr)₄/BINOL | Aromatic | >92% | nih.gov |
| Ti(Oi-Pr)₄/BINOL | Aliphatic & α,β-unsaturated | High | nih.gov |
Chemoenzymatic and Stereoselective Synthesis
Chemoenzymatic approaches combine the selectivity of enzymatic reactions with the efficiency of chemical synthesis to produce enantiomerically pure compounds. Lipases are frequently used enzymes for the kinetic resolution of racemic alcohols, including propargylic alcohols. barc.gov.inresearchgate.net
The lipase-catalyzed acylation of racemic 1-tert-butyldimethylsilylthis compound has been demonstrated as an effective method for its resolution. acs.org Lipases from Pseudomonas species and Candida rugosa (CRL) have been shown to selectively acylate the (S)-enantiomer, yielding the corresponding esters with high enantiomeric excess (86-96% ee). acs.org Conversely, the (R)-alcohol can be obtained with good enantiopurity (93% ee) using CRL with vinyl acetate (B1210297) in diisopropyl ether under specific filtration conditions. acs.org
These enzymatic resolution strategies provide access to both enantiomers of this compound derivatives, which are valuable chiral building blocks for the synthesis of various bioactive polyacetylenic natural products. barc.gov.inacs.org
Lipase-Catalyzed Kinetic Resolution for Chiral Antipodes
The enzymatic kinetic resolution of racemic derivatives of this compound is a highly effective strategy for obtaining enantiomerically pure chiral building blocks, known as chirons. acs.orgacs.orgnih.gov This method relies on the enantioselective acylation of the alcohol by lipases, enzymes that catalyze the reaction for one enantiomer at a much faster rate than the other. jocpr.com
For the versatile chiron 1-tert-butyldimethylsilylthis compound, lipases derived from various Pseudomonas species and Candida rugosa (CRL) have been successfully employed. acs.orgacs.orgnih.govresearchgate.netacs.org These enzymatic reactions typically yield the (S)-antipode, in the form of its ester, with high enantiomeric excess (ee) ranging from 86% to 96%. acs.orgacs.orgnih.govacs.org The remaining unreacted alcohol is enriched in the (R)-enantiomer. acs.orgacs.orgnih.gov
Similarly, the kinetic resolution of rac-1-(triisopropylsilyl)this compound has been optimized using lipase (B570770) B from Candida antarctica (CAL-B) immobilized on an acrylic resin. researchgate.netresearchgate.netchemrxiv.orgresearchgate.net This system has proven effective in producing the corresponding (R)-acetate with excellent enantiomeric excess (>99%) and high enantioselectivity (E >200). researchgate.net The resolution of other alkynylcarbinols has also been achieved with high enantiomeric excess using Novozym® 435, which is an immobilized form of CAL-B. researchgate.net
The table below summarizes the lipases used for the kinetic resolution of silylated this compound derivatives and the typical outcomes for the resulting products.
| Racemic Substrate | Lipase Source | Product | Enantiomeric Excess (ee) |
| 1-tert-Butyldimethylsilylthis compound | Pseudomonas sp., Candida rugosa (CRL) | (S)-ester | 86-96% acs.orgacs.orgnih.govacs.org |
| 1-tert-Butyldimethylsilylthis compound | Candida rugosa (CRL) | (R)-alcohol | 93% acs.orgacs.orgnih.govacs.org |
| 1-(Triisopropyl)silyl)this compound | Candida antarctica lipase B (CAL-B) | (R)-acetate | >99% researchgate.net |
| 1-(Triisopropyl)silyl)this compound | Candida rugosa | (S)-alcohol (from hydrolysis of acetate) | >99% researchgate.net |
Optimization of Enzymatic Acylation Strategies
The efficiency and selectivity of lipase-catalyzed kinetic resolutions are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of lipase, acyl donor, solvent, and temperature. researchgate.netbarc.gov.in
In the resolution of 1-tert-butyldimethylsilylthis compound, a specific protocol using Candida rugosa lipase (CRL) with vinyl acetate as the acyl donor in diisopropyl ether was developed to obtain the (R)-alcohol with high enantiomeric purity (93% ee). acs.orgacs.orgnih.govacs.org This particular combination of enzyme, acylating agent, and solvent proved crucial for achieving acceptable enantiopurity for the less reactive (R)-enantiomer. acs.orgacs.orgnih.gov The reaction was monitored and stopped at approximately 35% completion to optimize the yield and ee of the desired (S)-acetate. acs.org
For the kinetic resolution of 1-(triisopropyl)silyl)this compound, a comprehensive investigation of reaction parameters was conducted to establish optimal conditions. researchgate.net The study explored fourteen different commercial lipases, both in free and immobilized forms, before identifying Thermomyces lanuginosus lipase immobilized on immobead-150 as the best catalyst for the hydrolysis of the corresponding acetate. researchgate.net For the acylation reaction, CAL-B immobilized on an acrylic resin was found to be the most efficient. researchgate.netresearchgate.netchemrxiv.orgresearchgate.net The optimization process allowed for both the (R)- and (S)-alcohols to be obtained with enantioselectivities (E) greater than 200 and enantiomeric excesses exceeding 99% at 50% conversion. researchgate.net The hydrolysis of the (S)-acetate to yield the (S)-alcohol was successfully achieved using lipase from Candida rugosa, resulting in a 53% yield and an ee of >99%. researchgate.net
| Parameter | Optimized Condition for 1-tert-Butyldimethylsilylthis compound | Optimized Condition for 1-(Triisopropyl)silyl)this compound |
| Lipase | Candida rugosa lipase (CRL) acs.orgacs.orgnih.gov | CAL-B (acylation); T. lanuginosus lipase (hydrolysis) researchgate.net |
| Acyl Donor | Vinyl acetate acs.orgacs.orgnih.gov | Vinyl acetate researchgate.net |
| Solvent | Diisopropyl ether acs.orgacs.orgnih.gov | Not specified in abstracts |
| Outcome | (R)-alcohol (93% ee), (S)-acetate (86-96% ee) acs.orgacs.orgnih.gov | (R)-alcohol and (S)-acetate (>99% ee) researchgate.net |
Synthesis of Specific this compound Derivatives
3-Methyl-1,4-pentadiyne-3-ol
The synthesis of 3-methyl-1,4-pentadiyne-3-ol has been achieved through various routes. mdpi.com One efficient method involves the reaction of a Grignard reagent with an ester. mdpi.comresearchgate.net Specifically, a solution of methyl acetate in tetrahydrofuran (B95107) (THF) is added to ethynylmagnesium bromide. mdpi.com The reaction mixture is then refluxed, cooled, and hydrolyzed with a saturated ammonium (B1175870) chloride solution to yield the desired product. mdpi.com While other synthetic pathways exist, they can be hampered by disadvantages such as the formation of toxic waste and low yields. mdpi.com This C6 acetylenic alcohol is considered an important intermediate in the synthesis of Vitamin A and carotenoids. researchgate.net
1-tert-Butyldimethylsilylthis compound
This silyl-protected derivative is a versatile chiral precursor for various bioactive polyacetylenic alcohols. acs.orgacs.orgnih.gov Its synthesis can be accomplished by the addition of a lithium acetylide to an aldehyde. The process begins with bubbling acetylene (B1199291) through a cooled (-40 °C) solution of THF to create a saturated solution. acs.org n-Butyllithium (n-BuLi) is then added to deprotonate the acetylene, forming lithium acetylide. acs.org Subsequently, a solution of 3-(tert-butyldimethylsilyl)propiolaldehyde in THF is introduced to the mixture. acs.org The reaction is stirred for several hours, allowing the acetylide to attack the aldehyde, and after workup, 1-tert-butyldimethylsilylthis compound is obtained. acs.org
1-(Triisopropyl)silyl)this compound
The synthesis of 1-(triisopropyl)silyl)this compound follows a similar strategy to its tert-butyldimethylsilyl analog and serves as a key C5 framework for producing pharmacologically relevant lipidic alkynylcarbinols. researchgate.netchemrxiv.orgresearchgate.net The synthesis involves cooling a solution of (triisopropylsilyl)acetylene (B1226034) in THF to 0 °C and adding n-BuLi to generate the corresponding lithium acetylide. ethz.ch 3-(Trimethylsilyl)propynal is then added dropwise to the solution. ethz.ch After stirring and quenching the reaction, the crude product is purified by column chromatography to afford 1-(triisopropyl)silyl)-5-(trimethylsilyl)this compound. ethz.ch Subsequent removal of the trimethylsilyl (B98337) group yields the target compound.
1,5-Bis(trimethylsilyl)this compound
The doubly silylated derivative, 1,5-bis(trimethylsilyl)this compound, is a useful intermediate in organic synthesis. For instance, its desilylation can trigger cyclization reactions. hud.ac.uk The synthesis of the corresponding ketone, 1,5-bis(trimethylsilyl)penta-1,4-diyn-3-one, is achieved through the oxidation of the alcohol using pyridinium (B92312) chlorochromate (PCC) and Celite in dichloromethane (B109758). ethz.ch The precursor alcohol is synthesized via the reaction of lithium (trimethylsilyl)acetylide with 3-(trimethylsilyl)propynal. This involves deprotonating (trimethylsilyl)acetylene with n-BuLi in THF and then adding the aldehyde to form the desired di-silylated alcohol.
3-Arylpenta-1,4-diyn-3-ols
The synthesis of 3-arylpenta-1,4-diyn-3-ols, a class of tertiary alcohols featuring a central aryl group flanked by two acetylene moieties, is a key process for accessing precursors for more complex heterocyclic structures. The primary synthetic strategies involve the nucleophilic addition of organometallic reagents, such as organolithium or Grignard reagents, to suitable electrophilic carbonyl compounds. These methods allow for the construction of both symmetrically and unsymmetrically substituted diynols.
One of the most direct routes involves the reaction of an organolithium reagent, typically an alkynyllithium, with an appropriate ester or acyl chloride. This approach builds the carbon skeleton around the central carbinol unit in a highly efficient manner.
A significant body of research has focused on the synthesis of ortho-sulfonamide-substituted 3-arylpenta-1,4-diyn-3-ols, as these compounds are valuable precursors for the synthesis of various nitrogen- and sulfur-containing heterocycles. google.com The synthetic approaches can be broadly categorized based on the nature of the starting materials, leading to products with either identical or different alkyne substituents.
Symmetrically substituted 3-arylpenta-1,4-diyn-3-ols are typically prepared through the addition of two equivalents of an alkynyllithium reagent to a methyl ester. For instance, the reaction of methyl 2-(arenesulfonamido)benzoates with lithiated alkynes furnishes 3-[(2-arenesulfonamido)phenyl]penta-1,4-diyn-3-ols where the terminal groups of the alkyne chains are identical. hud.ac.ukcore.ac.uk This method provides a straightforward entry into a range of diynols with varying substituents on both the alkyne and the arenesulfonamido moieties.
Table 1: Synthesis of Symmetrical 3-[2-(Arenesulfonamido)phenyl]penta-1,4-diyn-3-ols
| Entry | Arene in Sulfonamide (Ar) | Alkyne Substituent (R) | Product | Yield (%) |
| 1 | Phenyl | Phenyl | 1,5-Diphenyl-3-[2-(phenylsulfonamido)phenyl]this compound | 75 |
| 2 | p-Tolyl | Phenyl | 1,5-Diphenyl-3-[2-(p-toluenesulfonamido)phenyl]this compound | 82 |
| 3 | p-Tolyl | n-Propyl | 6-[2-(p-Toluenesulfonamido)phenyl]undeca-4,7-diyn-6-ol | 78 |
| 4 | p-Tolyl | Trimethylsilyl | 1,5-Bis(trimethylsilyl)-3-[2-(p-toluenesulfonamido)phenyl]this compound | 95 |
Data sourced from a doctoral thesis on the electrophilic cyclisations of 3-arylpenta-1,4-diyn-3-ols. hud.ac.uk
The synthesis of unsymmetrical 3-arylpenta-1,4-diyn-3-ols requires a stepwise approach to introduce two different alkyne groups. A common strategy involves the addition of an alkynyllithium reagent or a Grignard reagent (such as ethynylmagnesium bromide) to a propargyl ketone. hud.ac.ukcore.ac.uk For example, 3-aryl-1-(2-tosylamidophenyl)prop-2-yn-1-ones can serve as the ketone precursor, which upon reaction with a different organometallic alkyne species, yields the desired unsymmetrical diynol. hud.ac.ukcore.ac.uk This allows for greater diversity in the final product structure.
An alternative and efficient method for preparing a specific class of 3-arylpenta-1,4-diyn-3-ols involves the nucleophilic addition of alkynyllithium reagents to N-substituted saccharins. This reaction proceeds via the cleavage of the sulfonyl-carbonyl bond in the saccharin (B28170) ring, directly affording 3-(2-sulfamoylphenyl)penta-1,4-diyn-3-ols in good yields. hud.ac.ukcore.ac.uk This method is particularly useful for generating ortho-S-linked sulfonamides.
Table 2: Synthesis of 3-[2-(Sulfamoyl)phenyl]penta-1,4-diyn-3-ols from N-Substituted Saccharins
| Entry | N-Substituent (R¹) | Alkyne Substituent (R²) | Product | Yield (%) |
| 1 | Methyl | Phenyl | 3-[2-(N-Methylsulfamoyl)phenyl]-1,5-diphenylthis compound | 85 |
| 2 | p-Tolyl | Phenyl | 1,5-Diphenyl-3-[2-(N-p-tolylsulfamoyl)phenyl]this compound | 79 |
| 3 | Methyl | n-Propyl | 6-[2-(N-Methylsulfamoyl)phenyl]undeca-4,7-diyn-6-ol | 70 |
| 4 | p-Tolyl | n-Propyl | 6-[2-(N-p-Tolylsulfamoyl)phenyl]undeca-4,7-diyn-6-ol | 72 |
Data sourced from a doctoral thesis on the electrophilic cyclisations of 3-arylpenta-1,4-diyn-3-ols. hud.ac.uk
These synthetic methodologies provide versatile and efficient pathways to a wide array of 3-arylpenta-1,4-diyn-3-ols, which are valuable intermediates in organic synthesis, particularly for the construction of complex heterocyclic systems. The choice of method depends on the desired substitution pattern of the target molecule.
Chemical Reactivity and Mechanistic Investigations of Penta 1,4 Diyn 3 Ol
Functional Group Transformations
The reactivity of penta-1,4-diyn-3-ol is largely defined by its hydroxyl and terminal alkyne functionalities. These groups are susceptible to a variety of transformations, including oxidation, reduction, and nucleophilic substitution.
Oxidation Reactions
The secondary alcohol group in this compound can be oxidized to the corresponding ketone, penta-1,4-diyn-3-one. This transformation is a common step in the synthesis of more complex molecules. For instance, oxidation with reagents like manganese dioxide or chromium trioxide can yield the carbonyl derivative. The resulting diacetylenic ketone is a versatile intermediate, susceptible to further reactions such as the formation of phospholones. acs.org In one documented case, the oxidation of a related diynol, 5-phenylpenta-2,4-diyn-1-ol, was achieved using nickel peroxide in benzene. rsc.org
A study on the synthesis of 1,5-di(naphthalen-1-yl)penta-1,4-diyn-3-one lists 1,5-di(naphthalen-1-yl)this compound as its upstream raw material, implying an oxidation reaction. molaid.com
Reduction Reactions
The reduction of this compound can be selectively targeted at either the alkyne or the hydroxyl functional groups. Catalytic hydrogenation can reduce the triple bonds to double bonds or single bonds, depending on the catalyst and reaction conditions. For example, selective hydrogenation using a poisoned catalyst can lead to the formation of 1,4-pentadien-3-ol (B123337). google.com
Conversely, reduction of the ketone derivative, penta-1,4-diyn-3-one, can regenerate the alcohol. For instance, the reduction of a phenyl-substituted phospholone, which is derived from a diacetylenic ketone, resulted in the formation of a persubstituted phosphole containing a hydroxyl group at the 3-position. acs.org
Nucleophilic Substitution Reactions
The hydroxyl group of this compound can be replaced by various nucleophiles. These reactions often proceed through an S_N1 or S_N2 mechanism, depending on the reaction conditions and the nature of the nucleophile. chemguide.co.uk For example, in the presence of a strong acid, the hydroxyl group can be protonated to form a good leaving group (water), facilitating nucleophilic attack at the C-3 position.
A notable example of nucleophilic substitution is the bismuth-catalyzed S_N1 displacement of the alcohol group by sulfonamide nucleophiles. This reaction provides a pathway to synthesize amino-substituted dienes. chemicalbook.comxunlan.net Bismuth catalysts, such as bismuth(III) triflate (Bi(OTf)₃), are effective in promoting this transformation. uni-regensburg.de The reaction likely proceeds via the formation of a carbocation intermediate after the departure of the hydroxyl group, which is then attacked by the sulfonamide nucleophile. The use of bismuth catalysts in organic synthesis is a growing field, with applications in various coupling reactions. nih.gov
Cyclization and Rearrangement Reactions
The unique structure of this compound, with its two alkyne units in proximity, makes it an excellent substrate for cyclization and rearrangement reactions, often mediated by metal catalysts.
Metal-Catalyzed Cyclization Pathways
Metal catalysts, particularly those based on gold, silver, and rhodium, have been shown to effectively catalyze the cyclization of 1,4-diyn-3-ols and their derivatives. These reactions can lead to the formation of a variety of heterocyclic and carbocyclic structures.
For instance, gold and silver catalysts can promote the cyclization of 1,4-diyn-3-ols to form substituted furans. acs.orgnih.gov In one study, a silver(I)-catalyzed oxidative cyclization of 1,4-diynamide-3-ols with an N-oxide was developed to synthesize 2-substituted furan-4-carboxamides. acs.orgnih.gov The proposed mechanism involves the formation of a silver-π alkyne complex, followed by nucleophilic attack and subsequent cyclization. acs.org
In another example, a gold(I)-catalyzed cascade oxidation/1,2-alkynyl migration/cyclization reaction of 1,4-diyn-3-ols has been developed to construct fully substituted cyclobutane (B1203170) derivatives. researchgate.net
Rhodium catalysts have been employed in [2+2+2] cycloaddition reactions of nitrogen-linked 1,6-diynes, which can be synthesized from di-propargyl amines, to produce fused pyrrolidine (B122466) systems. rsc.org Cobalt-complexed this compound can undergo Lewis acid-mediated Nicholas reactions with high selectivity at the C-3 position, leading to skipped (1,4-)diyne complexes. colab.ws
Table of Research Findings on Metal-Catalyzed Cyclizations of this compound Derivatives
| Catalyst System | Reactant Type | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| AgOTf / 8-methylquinoline (B175542) N-oxide | N-(3-hydroxy-5-phenylpenta-1,4-diyn-1-yl)-N,4-dimethylbenzenesulfonamide | 2-Substituted furan-4-carboxamide | 72-83% | acs.org |
| [MCM-41-IPrAuOTf] / 3,5-dichloropyridine (B137275) N-oxide | 1,4-Diyn-3-ols | Fully substituted cyclobutanes | Good to excellent | researchgate.net |
| Rh(cod)₂BF₄ / rac-BINAP | Symmetric internal dipropargyl amines | 4,5,7-Trisubstituted N-protected isoindolines | Not specified | rsc.org |
| Ni(cod)₂ / (S,S)-BPPM | Unsymmetrical N-(prop-2-ynyl)penta-1,4-diyn-3-amines | 1,7-Disubstituted isoindolines | Good | rsc.org |
| Co₂(CO)₆ / Lewis Acid | This compound–Co₂(CO)₆ complexes | Skipped (1,4-)diyne complexes | Good | colab.ws |
Gold(I)-Catalyzed Oxidative Cyclization Leading to Furan (B31954) Derivatives
Gold(I) catalysts have proven to be highly effective in promoting the oxidative cyclization of 1,4-diyn-3-ols to produce highly substituted furan derivatives. acs.orgnih.gov This transformation is significant as furan cores are present in numerous natural products and pharmaceuticals. acs.orgnih.gov The reaction typically employs a gold(I) catalyst, such as a gold(I)-N-heterocyclic carbene (NHC) complex, and an oxidant, like a pyridine (B92270) N-oxide. molaid.comresearchgate.net This method provides a direct and efficient route to 3-formylfurans from readily available 1,4-diyn-3-ols. molaid.com The reaction proceeds in good to excellent yields and is notable for its atom economy and ability to be performed under mild conditions. molaid.comresearchgate.net
A key mechanistic feature of the gold(I)-catalyzed oxidative cyclization of 1,4-diyn-3-ols is the in-situ generation of an α-oxo gold carbene intermediate. acs.orgnih.gov This reactive species is formed through the transfer of an oxygen atom from the N-oxide oxidant to the gold-activated alkyne. acs.orgnih.govfrontiersin.org The formation of this α-oxo gold carbene is a critical step that initiates the subsequent skeletal rearrangement and cyclization cascade. acs.orgnih.gov The intermediacy of these carbenes has been supported by both experimental evidence, including isotopic labeling studies, and density functional theory (DFT) calculations. molaid.com These intermediates are of contemporary interest due to their synthetic potential and the unique bonding involved. frontiersin.org
Following the formation of the α-oxo gold carbene intermediate, a crucial 1,2-alkyne migration occurs. acs.orgnih.govuniovi.es This rearrangement involves the migration of one of the alkynyl groups to the carbene carbon, leading to a propargyl gold species. uniovi.es This step is often favored over a potential 1,2-hydride shift. molaid.com DFT calculations have supported that the 1,2-alkynyl migration is a more favorable pathway. molaid.com The resulting intermediate then undergoes cyclization to furnish the final furan product. acs.orgnih.govmolaid.com This cascade process, involving oxidation, 1,2-alkynyl migration, and cyclization, allows for the construction of complex and highly substituted furan scaffolds from simple starting materials. nih.govnih.gov
α-Oxo Gold Carbene Intermediates
Silver(I)-Catalyzed Oxidative Cyclization to Furan Derivatives
Silver(I) catalysts can also effectively mediate the oxidative cyclization of 1,4-diyn-3-ol derivatives, specifically 1,4-diynamide-3-ols, to yield 2-substituted furan-4-carboxamides. acs.orgnih.gov This silver-catalyzed reaction proceeds with a distinct chemoselectivity compared to the gold-catalyzed counterpart. acs.orgnih.gov The reaction is typically carried out using a silver(I) salt, such as silver acetate (B1210297) (AgOAc), in a suitable solvent like acetonitrile (B52724). hud.ac.uk
The proposed mechanism, supported by DFT calculations, begins with the formation of a silver-π alkyne complex. acs.org A nucleophilic attack by an N-oxide on this complex generates a vinyl silver intermediate. acs.org This is followed by the formation of an α-oxo silver carbene, which then undergoes a 1,2-alkyne migration to form a 1,3-dicarbonyl-2-alkyne intermediate. acs.org A key difference in the silver-catalyzed pathway is that the subsequent cyclization involves the formyl group attacking the silver-activated alkyne, leading to the observed 2,4-disubstituted furan products. acs.orgnih.gov
Electrophilic Cyclizations of 3-Arylpenta-1,4-diyn-3-ols
The electrophilic cyclization of 3-arylpenta-1,4-diyn-3-ols, particularly those bearing an ortho-N-linked or ortho-S-linked sulfonamide group, provides access to a variety of novel nitrogen- and sulfur-containing heterocycles. hud.ac.ukcore.ac.uk These reactions are initiated by various electrophilic species, including iodine monochloride (ICl) and silver acetate (AgOAc). hud.ac.ukcore.ac.uk The specific outcome of the cyclization is highly dependent on the substrate structure and the reaction conditions.
The silver-catalyzed cyclization of 3-[2-(N-arylsulfamoyl)phenyl]penta-1,4-diyn-3-ols using silver acetate in acetonitrile proceeds stereoselectively to give (Z)-3-alkylidene-4-alkynyl-2-aryl- and (Z)-4-alkynyl-2-aryl-3-arylidene-1,2-benzothiazin-4-ol 1,1-dioxides in good to excellent yields. hud.ac.uk This transformation occurs through a 6-endo-dig cyclization pathway. hud.ac.uk According to Baldwin's rules for ring closure, a 6-endo-dig cyclization is a favored process. vanderbilt.edulibretexts.org This reaction represents a novel approach to the 1,2-benzothiazine 1,1-dioxide ring system. hud.ac.uk
Table 1: Selected Examples of 6-endo-dig Cyclization of 3-[2-(N-arylsulfamoyl)phenyl]penta-1,4-diyn-3-ols
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | Phenyl | Phenyl | (Z)-4-(phenylethynyl)-2-phenyl-3-benzylidene-2,3-dihydro-1,2-benzothiazin-4-ol 1,1-dioxide | 85 |
| 2 | n-Propyl | n-Propyl | (Z)-3-butylidene-4-(pent-1-yn-1-yl)-2-(p-tolyl)-2,3-dihydro-1,2-benzothiazin-4-ol 1,1-dioxide | 78 |
Data synthesized from narrative descriptions in source hud.ac.uk.
In some instances, the silver-catalyzed cyclization of 3-[2-(N-arylsulfamoyl)phenyl]penta-1,4-diyn-3-ols can also lead to the formation of seven-membered rings. hud.ac.uk Specifically, two of the studied pentadiynols furnished 1,2-benzothiazepine 1,1-dioxides. hud.ac.uk This outcome is the result of a 7-endo-dig ring closure. hud.ac.uk Similar to the 6-endo-dig pathway, the 7-endo-dig cyclization is also considered a favored process according to Baldwin's rules. vanderbilt.edulibretexts.org The formation of these larger ring systems highlights the versatility of the electrophilic cyclization of this compound derivatives.
Formation of Indolin-3-ols and Related Derivatives
The chemical reactivity of this compound derivatives, particularly those bearing an ortho-amidoaryl substituent, allows for the synthesis of complex heterocyclic structures such as indolin-3-ols. hud.ac.uk Base-mediated cyclization of specific this compound precursors has been shown to proceed via a 5-exo-dig pathway. hud.ac.uk For example, the desilylation of 1,5-bis(trimethylsilyl)-3-(2-tosylamidophenyl)this compound using 5M sodium hydroxide (B78521) (NaOH) in methanol (B129727) (MeOH) triggers a cyclization that results in a quantitative yield of 3-ethynyl-2-methylene-1-tosylindolin-3-ol. hud.ac.uk
However, the nature of the substituents on the alkyne units significantly influences the reaction's course. hud.ac.uk When the terminal silyl (B83357) groups are replaced with propyl or phenyl groups, cyclization to the corresponding 1-tosylindolin-3-ol does not occur under basic conditions. hud.ac.uk Furthermore, when 3-(2-tosylamidophenyl)penta-1,4-diyn-3-ols with bulky substituents on the alkyne termini are treated with silver(I) acetate (AgOAc) in acetonitrile (MeCN), the reaction proceeds through an alternative pathway. core.ac.uk This leads to the formation of (Z)-2-alkylidene derivatives of 3-alkynyl-1-tosylindolin-3-ols. hud.ac.ukcore.ac.uk
Table 1: Synthesis of Indolin-3-ol Derivatives from this compound Precursors
| Starting Material | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1,5-bis(trimethylsilyl)-3-(2-tosylamidophenyl)this compound | 5M NaOH, MeOH | 3-ethynyl-2-methylene-1-tosylindolin-3-ol | Quantitative | hud.ac.uk |
| 3-(2-tosylamidophenyl)penta-1,4-diyn-3-ols with bulky alkyne groups | AgOAc, MeCN | (Z)-2-benzylidene-3-alkynyl-1-tosylindolin-3-ols | - | hud.ac.ukcore.ac.uk |
Cascade Pathways to Furo[2,3-c]quinoline Derivatives
The indium(III) triflate [In(OTf)₃]-mediated cyclization of 1,5-diphenyl-3-(2-tosylaminophenyl)this compound demonstrates a distinct and complex reaction pathway. hud.ac.ukcore.ac.uk Instead of a simple cyclization, this substrate undergoes an unexpected cascade reaction that leads to the formation of 2,4-diphenyl-1-tosyl-4,5-dihydrofuro[2,3-c]quinoline. hud.ac.ukcore.ac.ukhud.ac.uk This transformation, while notable for its intricacy, proceeds in a moderate yield. hud.ac.ukcore.ac.uk This specific reactivity highlights how the choice of Lewis acid catalyst can dramatically alter the reaction outcome, diverting the process from simpler cyclizations to more elaborate tandem sequences. hud.ac.uk
Cyclodehydration Reactions
In certain reactions, this compound derivatives undergo cyclodehydration instead of the anticipated cyclization pathways. hud.ac.uk A prominent example is the attempted iodocyclisation of 1,5-diphenyl-3-[2-(N-methylsulfamoyl)phenyl]this compound. hud.ac.ukcore.ac.uk When treated with iodine monochloride (ICl) in acetonitrile (MeCN), this compound does not yield an iodine-incorporated heterocyclic product. hud.ac.uk Instead, the reaction results exclusively in cyclodehydration, affording the novel 3,3-bis(phenylethynyl)-2-methyl-1,2-benzisothiazole 1,1-dioxide. hud.ac.ukcore.ac.uk This outcome indicates that under these specific electrophilic conditions, the elimination of water and subsequent ring formation is a more favorable pathway than the addition of iodine. hud.ac.uk
In(OTf)₃-Mediated Cyclizations
Indium(III) triflate (In(OTf)₃) is an effective Lewis acid catalyst for promoting the electrophilic cyclization of 3-arylpenta-1,4-diyn-3-ols, leading to the synthesis of novel heterocyclic compounds. hud.ac.uk These reactions often require anhydrous and inert conditions to achieve high selectivity.
The utility of In(OTf)₃ is particularly evident in its ability to direct reaction pathways. hud.ac.uk While it facilitates a remarkable cascade to a furo[2,3-c]quinoline derivative from a specific tosylaminophenyl-substituted precursor, it also serves as the most efficient reagent for a different type of transformation. hud.ac.ukcore.ac.uk The treatment of 3-[2-(sulfamoyl)phenyl]penta-1,4-diyn-3-ols with In(OTf)₃ in dichloromethane (B109758) (DCM) was found to be the most effective method for generating 3,3-di(alkynyl)-1,2-benzisothiazole 1,1-dioxides. hud.ac.ukcore.ac.uk This demonstrates the versatility of In(OTf)₃ in mediating different cyclization reactions of this compound derivatives, contingent on the specific substrate structure. hud.ac.uk
Rearrangement Processes
Meyer-Schuster and Rupe-Kambli Type Rearrangements
This compound, as an α-acetylenic alcohol, is a substrate for classic rearrangement reactions that yield α,β-unsaturated carbonyl compounds. nih.govmdpi.com These transformations are fundamentally important in organic synthesis. nih.govmdpi.comsci-hub.se The two primary pathways are the Meyer-Schuster and the Rupe-Kambli rearrangements. nih.govmdpi.com
Meyer-Schuster Rearrangement : This acid-catalyzed rearrangement typically converts α-alkynols with a terminal alkyne into α,β-unsaturated aldehydes. nih.govmdpi.com
Rupe-Kambli Rearrangement : This pathway also involves α-alkynols but results in the formation of α,β-unsaturated ketones. nih.govmdpi.com
These rearrangements are significant for creating valuable intermediates for the synthesis of natural products and vitamins. nih.govmdpi.com
Perrhenate (B82622) and Mo(VI)-Catalyzed Transformations to α,β-Unsaturated Carbonyl Compounds
For temperature-sensitive compounds like 3-methyl-1,4-pentadiyne-3-ol, milder catalytic systems are required to facilitate the rearrangement to α,β-unsaturated carbonyl compounds. nih.govmdpi.com Research has shown that perrhenate and Mo(VI) catalysts are effective for this purpose. nih.govmdpi.com
The rearrangement of 3-methyl-1,4-pentadiyne-3-ol can be achieved using tetrabutylammonium (B224687) perrhenate (NBu₄ReO₄) in the presence of p-toluenesulfonic acid (p-TsOH) in dichloromethane at room temperature. nih.gov This perrhenate-catalyzed reaction transforms the starting alkynol into an E/Z mixture of 3-methyl-penta-2-en-4-ynal. nih.govmdpi.com The use of molybdenum-based catalysts was also explored, chosen specifically for their suitability with thermally labile compounds. nih.gov
Table 2: Perrhenate-Catalyzed Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol
| Catalyst System | Solvent | Temperature | Time (h) | Product | Yield (%) | E:Z Ratio | Reference |
|---|
Analysis of By-product Formation Mechanisms
In the synthesis and rearrangement of substituted this compound derivatives, the formation of by-products can occur. For instance, during the synthesis of 3-methyl-1,4-pentadiyne-3-ol, two primary by-products have been isolated and characterized: 3,6-dimethyl-1,4,7-octatriyne-3,6-diol and 3-ethynyl-5-methyl-1,6-heptadiyne-3,5-diol. nih.gov A proposed mechanism for the formation of these by-products has been discussed, providing insight into the side reactions that can accompany the main synthetic pathway. nih.gov The isolation of these compounds was achieved through column chromatography of the residue after the sublimation of the main product. nih.gov
Table 1: Identified By-products in the Synthesis of 3-Methyl-1,4-pentadiyne-3-ol
| By-product Name | Molecular Formula | Method of Characterization | Reference |
|---|---|---|---|
| 3,6-Dimethyl-1,4,7-octatriyne-3,6-diol | C₁₀H₁₀O₂ | ¹H-NMR, IR, MS, Microanalysis | nih.gov |
Addition and Cycloaddition Reactions
This compound and its derivatives are versatile substrates for various addition and cycloaddition reactions, enabling the construction of complex molecular architectures. These reactions often proceed through tandem sequences, where multiple transformations occur in a single operational step.
Tandem Reactions for Cyclobutane Formation
A concise and efficient method for synthesizing fully substituted cyclobutane derivatives has been developed utilizing 1,4-diyn-3-ols and anhydrides. nih.gov This protocol is noted for its practical simplicity, mild reaction conditions, high regio- and stereoselectivity, and suitability for gram-scale synthesis. nih.govresearchgate.net The reaction represents a significant approach to building the cyclobutane skeleton, a structural motif found in numerous complex natural products. researchgate.net
Mechanistic studies suggest that the formation of cyclobutanes from 1,4-diyn-3-ols proceeds via a tandem sequence. nih.govresearchgate.net The proposed mechanism involves three key steps:
Esterification: The initial reaction between the 1,4-diyn-3-ol and an anhydride (B1165640) forms a corresponding ester. nih.govresearchgate.net
Isomerization to Allenyl Ester: The resulting ester then undergoes isomerization to generate a reactive allenyl ester intermediate. nih.govresearchgate.net
Homointermolecular [2+2] Cycloaddition: The allene (B1206475) moiety of the intermediate subsequently participates in a homointermolecular [2+2] cycloaddition, where two molecules of the allenyl ester react to form the fully substituted cyclobutane ring. nih.govresearchgate.net The allene group is an excellent participant in [2+2] cycloadditions with alkenes and alkynes to produce cyclobutane and cyclobutene (B1205218) skeletons. researchgate.net
Tandem Reactions for Sulfonyl Naphthalene (B1677914) Construction
Esters derived from 1,4-diyn-3-ol serve as valuable precursors for the construction of polysubstituted 3-sulfonyl naphthalenes. nih.gov In an aluminum chloride (AlCl₃)-mediated tandem reaction, 1,4-diyn-3-yl esters react with sodium sulfinates to produce the target naphthalene derivatives in good to high yields. nih.govacs.org This transformation proceeds under mild conditions and demonstrates a tolerance for a variety of functional groups. nih.govacs.org
The mechanism for the formation of 3-sulfonyl naphthalenes is believed to be a sequential process. researchgate.netnih.govacs.org Mechanistic investigations indicate the reaction likely involves the in situ generation of a key allene intermediate from the 1,4-diyn-3-yl ester. nih.govrsc.org This is followed by a sequence involving the nucleophilic addition of the sodium sulfinate to the allene. researchgate.netacs.org The resulting intermediate then undergoes an intramolecular cyclization to construct the final polysubstituted 3-sulfonyl naphthalene structure. researchgate.netacs.org
Hydroelementation of Diynes
Hydroelementation, the addition of an E-H bond (where E is a main group element) across a carbon-carbon multiple bond, is a fundamental transformation in organic synthesis. For diynes, this reaction can lead to various products, including boryl-substituted 1,3-enynes or bisboryl-substituted 1,3-dienes via hydroboration, and silylated enynes via hydrosilylation. rsc.org The selectivity of these reactions is a critical aspect, with challenges including control of chemo-, regio-, and stereoselectivity, as well as preventing over-reduction. rsc.org
The hydrosilylation of an unsymmetrical diyne, 5-phenylpenta-2,4-diyn-1-ol, with triethylsilane has been shown to produce a silylated 1,3-enyne with a 75% isolated yield. rsc.org In related reactions with other 1,3-diynes, the products typically exhibit (E)-stereochemistry, with the silicon atom bonded to the internal carbon atom of the conjugated system. rsc.org
Table 2: Hydroelementation Product Example
| Substrate | Reagent | Product Type | Yield | Reference |
|---|
Hydrosilylation Reactions
Click-Type 1,3-Dipolar Cycloadditions
The terminal alkyne groups of this compound make it an ideal substrate for "click" chemistry, particularly 1,3-dipolar cycloaddition reactions. These reactions are known for their high efficiency, selectivity, and mild reaction conditions.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, used to form 1,4-disubstituted 1,2,3-triazoles. nih.govescholarship.org this compound, as a prochiral diyne, can undergo desymmetrization through a selective mono-cycloaddition or react further to form a C₂-symmetric bis-triazole. sioc-journal.cn
Research has shown that the enantioselective CuAAC of this compound itself can be challenging; reaction with benzyl (B1604629) azide (B81097) using certain copper(I) sources and chiral ligands resulted in a racemic product. uea.ac.uk However, significant progress has been made using derivatives. The reaction of 1-(triisopropylsilyl)this compound with benzyl azide, catalyzed by CuSO₄·5H₂O and ascorbic acid in a DMF/H₂O mixture, yields the corresponding 1,4-disubstituted triazolyl-alkynylcarbinol. univ.kiev.ua The use of silyl-protected derivatives like this has been explored for creating libraries of bioactive compounds. chemrxiv.orgresearchgate.netresearchgate.netsciprofiles.com The desymmetrization of prochiral diynes via enantioselective CuAAC is a powerful strategy for accessing chiral molecules containing terminal alkynes or triazoles. sioc-journal.cnrsc.org
The choice of copper source and ligands can influence both the yield and the enantioselectivity of the reaction, as demonstrated in the desymmetrization of a related bis(alkyne). uea.ac.uk
Table 1: Enantioselective CuAAC of an Aryl-Substituted this compound Derivative This table summarizes the results from the reaction of (3,4,5-Trimethoxyphenyl)this compound with an azide, showcasing the effect of different copper(I) sources on yield and enantiomeric excess (ee).
| Copper(I) Source | Yield (%) | % ee |
| CuPF₆(MeCN)₄ | 75 | 0 |
| Cu₂O | 72 | 0 |
| CuCl | 23 | 60 |
| CuTC | 51 | 0 |
| Data sourced from a study on enantioselective CuAAC reactions. uea.ac.uk |
The mechanism of the CuAAC reaction is understood to be a stepwise process, which accounts for its high regioselectivity for the 1,4-isomer. uea.ac.uk
C-H Insertion (Copper Acetylide Formation): The catalytic cycle is initiated by the reaction of a copper(I) species with the terminal alkyne. This involves the insertion of copper into the C-H bond, deprotonating the alkyne to form a copper(I) acetylide intermediate. This step significantly increases the nucleophilicity of the alkyne terminus.
Azide Ligation: The organic azide then coordinates to the copper acetylide complex. DFT calculations suggest that the reaction proceeds through a dinuclear copper intermediate where one copper atom is bound as the acetylide and the second coordinates the azide and activates it for cycloaddition.
Cyclization: The ligated azide undergoes cyclization with the acetylide. This occurs via the formation of an unusual six-membered copper-containing metallacycle (a copper-triazolylide), rather than a direct concerted cycloaddition. This intermediate is distinct from a "cyclic copper carbene."
Proto-Demetalation: The final step involves the protonolysis of the copper-triazole bond. A proton source in the reaction medium protonates the triazolyl ring at the C5 position, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the active copper(I) catalyst, allowing the cycle to continue.
This compound and its derivatives can also participate in 1,3-dipolar cycloadditions with nitrile oxides (R-C≡N⁺-O⁻) to form isoxazoles. chemrxiv.orgresearchgate.net Nitrile oxides are typically generated in situ from precursors like hydroximoyl chlorides or aldoximes under basic conditions. asianpubs.orgresearchgate.net
The reaction of a silyl-protected derivative, 1-(triisopropyl)silyl)this compound, with a lipidic nitrile oxide has been described as a base-promoted process. researchgate.netsciprofiles.com This cycloaddition provides access to novel dialkynylcarbinol-related compounds containing an isoxazole (B147169) ring, which are of interest for their potential biological activity. researchgate.net The reaction proceeds by the [3+2] cycloaddition of the nitrile oxide dipole across one of the alkyne dipolarophiles. researchgate.net This method offers a pathway to highly functionalized heterocyclic systems from the versatile this compound framework.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Diels-Alder Reactions
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. wikipedia.org In this context, the alkyne moieties of this compound can potentially act as the 2π-electron component (dienophile). Alkynes are generally less reactive dienophiles than alkenes, but their participation in Diels-Alder reactions is well-established, leading to the formation of cyclohexadiene rings. wikipedia.orgmasterorganicchemistry.com
For this compound to react effectively as a dienophile, the reaction would typically require an electron-rich diene to lower the HOMO-LUMO energy gap between the reactants. masterorganicchemistry.com The reactivity of the alkyne dienophile can be enhanced by the presence of electron-withdrawing groups, which are absent in the parent this compound molecule. While specific examples of this compound participating in a standard Diels-Alder reaction are not prominent in the literature, its structure is suitable for such transformations under appropriate conditions. More specialized variants, such as the hexadehydro Diels-Alder reaction, utilize diynes to form highly functionalized aromatic rings via benzyne (B1209423) intermediates. wikipedia.org
Computational Chemistry and Theoretical Studies
Computational chemistry, particularly through the application of theoretical models, provides deep insights into the reactivity and structural characteristics of molecules that are often difficult to obtain through experimental methods alone. For this compound and its derivatives, theoretical studies have been instrumental in elucidating reaction mechanisms, understanding conformational preferences, and analyzing the nature of non-covalent interactions that govern their chemical behavior.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has become a powerful tool for investigating the intricate details of reaction pathways, including the identification of transition states and intermediates, and the calculation of activation energies. Such studies offer a quantitative understanding of why certain reactions are favored over others.
A notable application of DFT in a system closely related to this compound is the study of the silver(I)-catalyzed oxidative cyclization of 1,4-diynamide-3-ols. acs.org These studies have been crucial in mapping out the Gibbs free energy landscape of the reaction, providing a step-by-step energetic profile of the entire catalytic cycle.
In one such study, DFT calculations were employed to elucidate the mechanism of the silver-catalyzed reaction of a 1,4-diynamide-3-ol derivative to form substituted furan-3-carboxamides. acs.org The calculations revealed a multi-step process initiated by the exothermic formation of a silver-π alkyne complex. acs.org The computed reaction pathway highlighted two competing cyclization routes, with the calculations successfully predicting the experimentally observed major product by identifying the kinetically and thermodynamically more favorable path. acs.org
Table 1: Calculated Gibbs Free Energy Changes (ΔG) for Key Steps in the Ag(I)-Catalyzed Cyclization of a 1,4-Diynamide-3-ol Derivative acs.org
| Reaction Step | ΔG (kcal/mol) |
| Formation of silver-π alkyne complex A from 1a | -14.0 |
| Conversion of intermediate G to H | +10.1 |
| Conversion of intermediate g to h | -2.9 |
| Overall Reaction | |
| Kinetically favored pathway (ΔΔG‡) | -0.9 |
| Thermodynamically favored pathway (ΔΔG) | -9.2 |
The DFT results indicated that the chemoselectivity of the reaction is influenced by the electronic properties of the substituents, with the sulfonamide group in their model compound playing a key role in chelating the Ag(I) ion. acs.org Such detailed mechanistic insights derived from DFT are invaluable for optimizing reaction conditions and designing more efficient catalysts.
Furthermore, DFT calculations have been used to support the viability of ε-carbonyl cations generated from dienone starting materials, which are structurally related to oxidized forms of this compound. researchgate.net These computational studies provide evidence for the existence of reactive intermediates that are challenging to observe experimentally.
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and the non-covalent interactions of this compound are crucial determinants of its physical properties and reactivity. While specific conformational analyses of this compound are not extensively documented, studies on analogous molecules, such as 1,4-pentadien-3-ol, provide valuable insights into the types of interactions that are likely to be important.
Theoretical computations, including ab initio and DFT methods, have been used to explore the conformational landscape of 1,4-pentadien-3-ol. researchgate.net These studies revealed that the molecule has a complex potential energy surface with multiple stable conformers arising from the rotation around its single bonds. researchgate.net The preferred conformation is one that allows for the formation of intramolecular hydrogen bonds, specifically a C-H···O and an O-H···π interaction. researchgate.net These weak interactions play a significant role in stabilizing the molecule's geometry.
When considering intermolecular interactions, the hydroxyl group of this compound is capable of acting as both a hydrogen bond donor and acceptor. Theoretical studies on alcohols, in general, have utilized methods like the Atoms in Molecules (AIM) theory and Symmetry-Adapted Perturbation Theory (SAPT) to characterize and quantify these interactions. mdpi.com For instance, in dimers of alcohols, the O-H···O hydrogen bond is the dominant stabilizing interaction. mdpi.com
In the context of this compound, the triple bonds also represent regions of high electron density (π-systems) that can act as hydrogen bond acceptors. Theoretical studies on the water complex of 1,4-pentadien-3-ol have shown that in addition to the primary O-H···O(water) hydrogen bond, a weaker O(water)-H···π interaction contributes to the stability of the complex. researchgate.net It is reasonable to infer that similar O-H···π interactions would be significant in the condensed phase and in solutions of this compound.
Table 2: Types of Potential Intermolecular and Intramolecular Interactions in this compound and its Analogs
| Interaction Type | Description | Significance |
| O-H···O | Hydrogen bond between the hydroxyl group of two molecules. | Primary interaction in the formation of dimers and larger aggregates in the liquid and solid states. |
| O-H···π | Hydrogen bond between the hydroxyl proton and the π-electron cloud of an alkyne group. | Contributes to the stabilization of specific conformations and intermolecular association. |
| C-H···O | Weak hydrogen bond between an acetylenic C-H and the hydroxyl oxygen. | Can influence conformational preferences. |
Computational methods such as Natural Bond Orbital (NBO) analysis can further elucidate the nature of these interactions by quantifying the extent of charge transfer between the interacting orbitals. mdpi.com For example, in studies of other hydrogen-bonded systems, NBO analysis has been used to estimate the stabilization energy associated with specific donor-acceptor interactions. semanticscholar.org These theoretical approaches provide a detailed picture of the subtle forces that govern the structure and behavior of this compound at the molecular level.
Applications in Advanced Synthesis and Materials Science
Building Blocks for Natural Product Total Synthesis
The unique structure of penta-1,4-diyn-3-ol makes it an important intermediate in the stereoselective synthesis of various natural products. Its derivatives serve as key chiral synthons for creating complex bioactive molecules.
This compound derivatives are essential for synthesizing a variety of bioactive polyacetylenic alcohols. nih.govacs.org The silyl-protected version, specifically 1-tert-butyldimethylsilylthis compound, has been identified as a crucial chiral building block, or "chiron". nih.govacs.org This chiron has been effectively resolved into its (R) and (S) enantiomers through lipase-catalyzed acylation, a key step that allows for the asymmetric synthesis of complex natural products. nih.govacs.org For instance, the (R)-alcohol with an enantiomeric purity of 93% ee was achieved using a specific lipase (B570770) protocol. nih.govacs.org This methodology provides access to optically active intermediates that are fundamental to the total synthesis of naturally occurring polyacetylenes. nih.govacs.org
| Intermediate | Key Feature | Application | Reference(s) |
| (R/S)-1-tert-butyldimethylsilylthis compound | Versatile chiral building block (chiron) | Synthesis of various bioactive polyacetylenic alcohols | nih.gov, acs.org |
| (R)-1-tert-butyldimethylsilylthis compound | Resolved enantiomer (93% ee) | Asymmetric synthesis of natural products like (15E,R,R)-duryne | nih.gov, acs.org |
The total synthesis of chiral falcarindiol (B120969) analogues has been successfully achieved using methodologies that originate from diyne structures. mdpi.com Falcarindiol and related polyacetylenes are commonly found in plants of the Apiaceae family and exhibit significant bioactivity. researchgate.netthieme-connect.de A key strategy involves the asymmetric addition of diacetylene to aldehydes, promoted by a BINOL catalyst system. mdpi.com This approach is highly efficient for creating the two chiral centers found in falcarindiol with high selectivity. mdpi.com The synthesis begins with a protected buta-1,3-diyne which is then coupled with appropriate aldehydes to construct the falcarindiol backbone in a few steps. mdpi.com For example, the reaction of buta-1,3-diyn-1-yltriisopropylsilane with acraldehyde, in the presence of (R)-BINOL and other reagents, yields a key intermediate, 7-(triisopropylsilyl)hepta-1-en-4,6-diyn-3-ol. mdpi.com
This compound is a direct precursor in the synthesis of analogues of hinokiresinol (B8260548) and nyasol (B1232429). researchgate.netcolab.ws The synthetic strategy involves the formation of a dicobalt hexacarbonyl complex of this compound. researchgate.netcolab.wssciprofiles.com This complexation facilitates a Lewis acid-mediated Nicholas reaction, which proceeds with high selectivity at the central C-3 position of the diyne. researchgate.netcolab.wsdntb.gov.ua This reaction allows for the coupling of various nucleophiles to form skipped (1,4-) diyne complexes. researchgate.netcolab.ws This methodology has been successfully applied to prepare both the (E)- and (Z)-isomers of a hinokiresinol and nyasol analogue. researchgate.netcolab.ws Notably, the (E)-isomer of the synthesized analogue has demonstrated significant antiplasmodial and antimalarial activity. researchgate.netcolab.ws
Derivatives of this compound serve as important intermediates in the industrial synthesis of carotenoids and vitamins. mdpi.com Specifically, 3-methyl-1,4-pentadiyne-3-ol, a methylated analogue, is a key C6 building block for producing Vitamin A and other carotenoids. mdpi.com This intermediate can be rearranged into 3-methyl-2-penten-4-ynal, which is then reacted with a C14-compound to form the Vitamin A backbone after subsequent hydrogenation and dehydration steps. mdpi.com Furthermore, another derivative, 1-(3-oxo-2,6,6-trimethyl-1-cyclohexen-1-yl)-3-methyl-1,4-pentadien-3-ol, is a known intermediate in the synthesis of canthaxanthin, a prominent carotenoid pigment. google.com
| Intermediate Compound | Target Molecule(s) | Synthetic Role | Reference(s) |
| 3-Methyl-1,4-pentadiyne-3-ol | Vitamin A, Carotenoids | C6 building block | , mdpi.com |
| 1-(3-oxo-2,6,6-trimethyl-1-cyclohexen-1-yl)-3-methyl-1,4-pentadien-3-ol | Canthaxanthin | Direct precursor | google.com |
This compound and its derivatives are instrumental in the synthesis of complex acetylenic lipids isolated from marine sponges, such as those from the genus Cribrochalina. barc.gov.inacs.org A protected form, 1-tert-butyldimethylsilylthis compound, has been utilized in lipase-catalyzed protocols to synthesize various components from marine sponges. barc.gov.in One notable application is in the synthesis of (15E,R,R)-duryne, a bioactive polyacetylene. nih.govacs.org The synthesis involves the resolution of the racemic silyl-protected diyne, followed by pyranylation and alkylation to build the target molecule. acs.org The dialkynylcarbinol unit, central to this compound, is a key pharmacophore in many of these cytotoxic natural products. researchgate.net
Intermediates for Carotenoids and Vitamin A Synthesis
Medicinal Chemistry and Drug Discovery Scaffolds
The this compound framework and its oxidized form, penta-1,4-diyn-3-one, are recognized as important scaffolds in medicinal chemistry and drug discovery. hsppharma.com These structures serve as starting points for developing novel therapeutic agents due to their diverse biological activities. The reactivity of the alkyne and hydroxyl/ketone groups allows for the creation of libraries of derivatives with a range of pharmacological properties.
Derivatives of this scaffold have shown significant potential. For instance, hinokiresinol analogues synthesized from this compound exhibit promising antimalarial and antiplasmodial activities. researchgate.net Furthermore, closely related 1,4-pentadien-3-one (B1670793) derivatives containing triazine moieties have been synthesized and evaluated for their biological activities. peerj.com Some of these compounds displayed notable antibacterial activity against plant pathogens like Xanthomonas axonopodis pv. citri and Ralstonia solanacearum. peerj.com One derivative, compound 4a, demonstrated excellent inactivation activity against the Tobacco Mosaic Virus (TMV), with an efficacy superior to the commercial agent ningnanmycin. peerj.com The core structure is considered a valuable scaffold for creating new antiviral and antibacterial agents. peerj.com
| Compound Class | Scaffold Origin | Biological Activity | Target | Reference(s) |
| Hinokiresinol/Nyasol Analogues | This compound | Antimalarial, Antiplasmodial | Plasmodium parasites | researchgate.net, colab.ws |
| 1,4-Pentadien-3-one derivatives with triazine | Penta-1,4-dien-3-one | Antibacterial | X. citri, R. solanacearum | peerj.com |
| Compound 4a (a triazine derivative) | Penta-1,4-dien-3-one | Antiviral | Tobacco Mosaic Virus (TMV) | peerj.com |
Role in Development of Pharmaceutical and Agrochemical Intermediates
This compound and its derivatives are important intermediates in the production of pharmaceuticals and agrochemicals. ontosight.aihsppharma.comlookchem.com The symmetrical, non-conjugated structure of diethynyl carbinol, another name for this compound, has drawn increasing interest for its role as a crucial pharmaceutical and chemical intermediate. hsppharma.com Its structural framework is a key component in the synthesis of a variety of biologically active compounds. While direct applications are broad, its derivatives have shown promise. For instance, compounds with similar structures are utilized in the synthesis of vitamins and hormones. ontosight.ai
Derivatives of the related compound, penta-1,4-dien-3-one, have been synthesized and evaluated for their potential as antibacterial and antiviral agents. preprints.org These studies highlight the adaptability of the core structure in developing new therapeutic agents.
Scaffolds for Diverse Biological Activities
The this compound framework serves as a versatile scaffold for developing compounds with a wide range of biological activities. Its derivatives have demonstrated significant potential in various therapeutic areas, including anticancer and antiviral applications.
Research into penta-1,4-dien-3-one derivatives, which share a similar five-carbon backbone, has revealed a multitude of biological effects:
Anticancer Activity: Derivatives have shown significant antiproliferative effects against cancer cell lines. For example, certain derivatives exhibited potent activity against HepG2 hepatoma cells.
Antiviral Activity: Derivatives have demonstrated antiviral properties, notably against the Tobacco Mosaic Virus (TMV). peerj.com
Antibacterial and Antifungal Properties: Studies have indicated their effectiveness against various bacterial and fungal strains.
Anti-inflammatory Effects: Research has pointed towards mechanisms by which these compounds can inhibit pro-inflammatory cytokines.
The introduction of different functional groups onto the penta-1,4-dien-3-one scaffold, such as benzotriazin-4(3H)-one, imidazole, thiazole, and chromone, has been shown to enhance its biological activities. peerj.com Furthermore, the creation of derivatives containing a triazine scaffold has led to compounds with promising antibacterial and antiviral properties. peerj.com
Table 1: Biological Activities of this compound Derivatives
| Biological Activity | Target/Model | Key Findings |
|---|---|---|
| Anticancer | HepG2 cells | Some derivatives showed significant inhibition of cancer cell growth. |
| Antiviral | Tobacco Mosaic Virus (TMV) | Derivatives exhibited strong potential as new antiviral agents. peerj.com |
Bioorthogonal Chemistry Applications
The terminal alkyne groups of this compound make it a suitable candidate for bioorthogonal chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". uea.ac.uk This type of reaction is widely used for labeling biological molecules such as proteins, glycans, and nucleic acids. uea.ac.uk The ability of the alkyne groups to participate in these highly specific and efficient reactions allows for the targeted modification and visualization of biomolecules in their native environment. While direct research on this compound in this context is emerging, its structural motifs are relevant to the field. For instance, the diynone unit, a derivative of this compound, has been incorporated into larger molecules for studying self-assembly at interfaces. acs.org
Advanced Materials and Supramolecular Chemistry
The unique structural features of this compound also lend themselves to applications in materials science and supramolecular chemistry.
Utilization in Polymer and Resin Production
The presence of two reactive alkyne groups allows this compound to be used in polymerization processes. guidechem.com It can be polymerized to form materials with potentially interesting properties, such as high thermal stability and electrical conductivity. guidechem.com This makes it a valuable monomer for the creation of novel polymers and resins with specialized applications.
Formation of Supramolecular Assemblies and Hosts
The ability of the hydroxyl group to form hydrogen bonds and the alkyne groups to participate in various non-covalent interactions makes this compound a useful building block for constructing supramolecular assemblies. These ordered structures are formed through the spontaneous association of molecules. The related compound, 1,4-pentadien-3-ol (B123337), has been studied for its ability to form complexes with water through hydrogen bonding. researchgate.net This highlights the potential of the core C5-alcohol structure to participate in the formation of larger, organized systems.
Application in Self-Assembled Molecular Networks
The principles of self-assembly at the molecular level can be harnessed to create highly ordered two-dimensional networks on surfaces. A derivative of this compound, specifically a molecule containing a diynone unit within long alkoxy chains, has been synthesized and studied for its ability to form self-assembled monolayers (SAMNs) at a liquid-solid interface. acs.org These SAMNs can form different network structures, including closely packed and porous forms, depending on the presence of guest molecules. acs.org This research demonstrates the potential of incorporating the diynone functionality, derived from the oxidation of this compound, into larger molecular designs to control the structure and function of self-assembled networks. acs.org
Biological Activities and Mechanism of Action Studies
Antimicrobial Properties
The antimicrobial potential of compounds derived from the Penta-1,4-diyn-3-ol scaffold has been demonstrated against various bacterial and fungal pathogens. The presence of unsaturated triple bonds in polyacetylenic structures is believed to contribute to their antimicrobial efficacy. nih.gov
Studies on phosphorylated penta-1,4-dien-3-one derivatives have shown remarkable antibacterial activity. nih.gov For instance, one derivative exhibited potent activity against Xanthomonas oryzae pv. oryzae (Xoo), a pathogen that causes bacterial blight in rice, with a 50% effective concentration (EC₅₀) value significantly lower than commercial bactericides. nih.gov Other derivatives have also shown effectiveness against plant bacteria like Xanthomonas axonopodis pv. citri (Xac). rsc.org
In the realm of antifungal research, derivatives of 1,4-pentadien-3-one (B1670793) containing a quinazolinone moiety have been synthesized and evaluated. mdpi.com One such compound, W12, displayed excellent bioactivity against the plant pathogens Sclerotinia sclerotiorum and Phomopsis sp., with EC₅₀ values proving it to be more potent than the control drug azoxystrobin. mdpi.comsemanticscholar.orgnih.gov
Table 1: Antimicrobial Activity of Penta-1,4-dien-3-one Derivatives
| Derivative Class | Target Organism | EC₅₀ (μg/mL) | Reference Control | Control EC₅₀ (μg/mL) | Source |
|---|---|---|---|---|---|
| Phosphorylated (Compound 3g) | Xanthomonas oryzae pv. oryzae | 8.6 | Bismerthiazol | 58.8 | nih.gov |
| Phosphorylated (Compound 3h) | Xanthomonas oryzae pv. oryzae | 19.1 | Bismerthiazol | 58.8 | nih.gov |
| Quinoxaline (B1680401) moiety (Compound 6k) | Xanthomonas axonopodis pv. citri | 16.8 | Bismerthiazol | 44.3 | rsc.org |
| Quinazolinone moiety (Compound W12) | Sclerotinia sclerotiorum | 0.70 | Azoxystrobin | 8.15 | mdpi.comnih.gov |
| Quinazolinone moiety (Compound W12) | Phomopsis sp. | 3.84 | Azoxystrobin | 17.25 | mdpi.comnih.gov |
Anti-inflammatory Effects
The core structure of this compound is related to compounds known to possess anti-inflammatory properties. lookchem.com Derivatives such as 1,4-pentadien-3-ones, which are analogues of curcumin, have been investigated for a spectrum of biological activities including anti-inflammatory effects. peerj.commdpi.comnih.gov Research into the essential oil of Coreopsis tinctoria, which contains structurally related compounds, demonstrated anti-inflammatory effects by reducing the mRNA expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in lipopolysaccharide-induced cells. tandfonline.com
Antiproliferative Activity against Cancer Cells
A significant body of research has focused on the anticancer potential of this compound derivatives. The dialkynylcarbinol unit has been identified as a promising pharmacophore for antitumor activity. researchgate.net Studies have shown that cobalt-complexed derivatives of this compound exhibit cytotoxicity against breast cancer cell lines (MCF-7). colab.ws
Extensive work has been done on penta-1,4-dien-3-one derivatives. A series of derivatives incorporating a pyrazole (B372694) subunit showed potent antiproliferative activity against hepatocellular carcinoma (HepG2) cells, with many compounds exhibiting IC₅₀ values in the low micromolar to nanomolar range, significantly outperforming the standard drug sorafenib. nih.gov Another study on conjugates of penta-1,4-dien-3-one and quinoxaline found a lead compound (W8) with high inhibitory activity against a different hepatocellular carcinoma cell line (MHCC97H). nih.gov
Table 2: Antiproliferative Activity of this compound Derivatives
| Derivative Class | Cancer Cell Line | IC₅₀ (μM) | Reference Control | Control IC₅₀ (μM) | Source |
|---|---|---|---|---|---|
| Pyrazole Subunit (Compound 7a) | HepG2 (Hepatocellular Carcinoma) | 0.10 | Sorafenib | 16.20 | nih.gov |
| Pyrazole Subunit (Compound 7b) | HepG2 (Hepatocellular Carcinoma) | 0.50 | Sorafenib | 16.20 | nih.gov |
| Quinoxaline Conjugate (Compound W8) | MHCC97H (Hepatocellular Carcinoma) | 1.87 | Not specified | Not specified | nih.gov |
| This compound-Co₂(CO)₆ Complex | MCF-7 (Breast Cancer) | 114.5 ± 7.2 | Not specified | Not specified | colab.ws |
| Dialkynylcarbinol (Compound 2) | HCT116 (Colon Carcinoma) | 0.04 | Not specified | Not specified | researchgate.net |
Antiviral Activity
The antiviral properties of this chemical family have been primarily evaluated against plant viruses, most notably the Tobacco Mosaic Virus (TMV). Research has consistently shown that derivatives of penta-1,4-dien-3-one are effective viral inhibitors.
One study synthesized a series of penta-1,4-diene-3-one oxime ether derivatives and found that one compound (5m) had a remarkable inactivation activity rate of 87.0% against TMV, which was superior to the 77.9% rate of the commercial antiviral agent ribavirin. nih.gov Another series of derivatives containing a 1,3,4-thiadiazole (B1197879) moiety also exhibited excellent protective activity against TMV, with several compounds showing EC₅₀ values significantly better than ribavirin. mdpi.comnih.gov
Table 3: Antiviral Activity of Penta-1,4-dien-3-one Derivatives against TMV
| Derivative Class | Activity Type | Value | Reference Control | Control Value | Source |
|---|---|---|---|---|---|
| Oxime Ether (Compound 5m) | Inactivation Rate | 87.0% | Ribavirin | 77.9% | nih.gov |
| Oxime Ether (Compound 5d) | Protective Rate | 66.9% | Ribavirin | 61.8% | nih.gov |
| 1,3,4-Thiadiazole (Compound 4h) | Protection EC₅₀ (μg/mL) | 105.01 | Ribavirin | 457.25 | nih.gov |
| Triazine Moiety (Compound 4a) | Inactivation EC₅₀ (μg/mL) | 12.5 | Ningnanmycin | 13.5 | peerj.comresearchgate.net |
Molecular Targets and Pathways of Interaction
Understanding the molecular interactions of this compound derivatives is key to their development as therapeutic agents. The alkyne and hydroxyl functional groups allow the parent compound to engage in various chemical reactions that can modify biological molecules and affect metabolic pathways.
In cancer research, a conjugate of penta-1,4-dien-3-one and quinoxaline was found to suppress tumor growth by inhibiting the phosphorylation level of the EphB3 receptor and down-regulating the downstream SRC-AKT signaling pathway. nih.gov This pathway is crucial for cell proliferation and survival in several cancers. nih.gov
For antiviral activity, molecular docking studies have shown that various derivatives bind effectively to the Tobacco Mosaic Virus coat protein (TMV-CP). nih.govpeerj.comnih.gov This interaction is believed to interfere with the virus's ability to assemble or function, thereby inhibiting its replication. For example, phosphorylated derivatives were shown to bind to TMV-CP with high affinity. nih.gov
The mechanism for antifungal action has also been investigated. Derivatives containing a quinazolinone moiety were observed to cause abnormal collapse and shriveling of fungal hyphae. mdpi.comsemanticscholar.org This morphological change is due to an increase in cell permeability and leakage of cytoplasm, ultimately leading to the breakdown of the cell membrane. mdpi.comsemanticscholar.orgnih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. azolifesciences.com For derivatives of this compound, several key structural modifications have been found to significantly impact their potency.
Phosphorylation: The introduction of phosphate (B84403) groups to the penta-1,4-dien-3-one structure was found to enhance both antibacterial and antiviral activities. nih.gov
Substituents on Aromatic Rings: In studies of antibacterial derivatives, the presence of electron-withdrawing groups like 4-Cl or 3-NO₂ on a phenyl ring at the R₁ position greatly improved activity against Xoo. nih.govmdpi.com For antiviral activity against TMV, preliminary SAR indicated that small electron-withdrawing groups on the aromatic ring of 1,3,4-thiadiazole derivatives were favorable for potency. nih.gov
Heterocyclic Moieties: The type of heterocyclic system integrated into the structure is critical. Replacing a phenyl-1,3,4-oxadiazole system with a phenyl-1,3,4-thiadiazole moiety was a successful strategy in developing novel antiviral agents. mdpi.com Similarly, the introduction of pyrazole, quinoxaline, and quinazolinone moieties has led to potent antiproliferative and antimicrobial compounds. mdpi.comnih.govnih.gov
Configuration of the Carbinol Center: For lipidic dialkynylcarbinols, the stereochemistry of the carbinol center was a key determinant of cytotoxicity, with the S-configuration being identified as a potent non-natural pharmacophore for antitumor activity. researchgate.net
These SAR studies provide a rational basis for the future design of more effective and specific agents based on the this compound scaffold.
Future Directions and Research Perspectives
Exploration of Novel Catalytic Systems for Derivatization
The derivatization of penta-1,4-diyn-3-ol is central to unlocking its full potential. Future research will heavily focus on discovering and optimizing novel catalytic systems to achieve higher efficiency, selectivity, and functional group tolerance.
Key areas of exploration include:
Organometallic Catalysis: Transition metals like rhodium, palladium, cobalt, and copper are expected to play a pivotal role. Research is moving towards developing catalysts for specific transformations such as enantioselective functionalization, cycloadditions, and cross-coupling reactions. mdpi.comacs.orgacs.orgcolab.ws For instance, rhodium-catalyzed [2+2+2] cycloadditions of diynes are a powerful tool for constructing complex polycyclic systems. acs.orgrsc.org
Biocatalysis: The use of enzymes to catalyze reactions offers unparalleled selectivity under mild conditions. Future work could involve screening for enzymes capable of kinetic resolution of racemic this compound derivatives, providing access to enantiomerically pure compounds. mdpi.com
Lewis Acid and Brønsted Acid Catalysis: Lewis acid-mediated processes, such as the Nicholas reaction involving cobalt-complexed this compound, allow for highly selective C-C bond formation. colab.wsresearchgate.net The development of new, more efficient Lewis and Brønsted acid catalysts will enable novel cyclization and functionalization pathways. acs.org
Metal-Free Catalysis: Shifting away from transition metals aligns with green chemistry principles. Research into organocatalysts and base-promoted transformations for the derivatization of this compound is a growing area of interest. mdpi.com
| Catalyst System | Target Reaction | Potential Outcome | Research Focus |
| Chiral Rhodium/Copper Complexes | Asymmetric C(sp³)–H Insertion | Enantioenriched polycyclic pyrroles and diynes | Kinetic resolution via diyne cyclization. d-nb.info |
| Enzyme-Lipase Conjugates | Kinetic Acylation | Enantiomerically pure acylated derivatives | Co-immobilization on magnetic nanoparticles for recyclability. |
| Scandium(III) triflate (Sc(OTf)₃) | Redox-Chain Propargylation | Functionalized quinone derivatives | One-step, atom-economical derivatization. acs.org |
| Cobalt(I) Complexes | [2+2+2] Cycloaddition | Substituted pyridines | In situ generation of active species for milder reaction conditions. rsc.org |
| Palladium/Neolephos | Monoalkoxycarbonylation | Functionalized 1,3-enynes | High chemoselectivity for unsymmetrical diynes. mdpi.com |
Advanced Spectroscopic Characterization for Reaction Intermediates
Understanding reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. A significant future direction involves the use of advanced spectroscopic techniques to detect and characterize transient reaction intermediates.
In Situ Spectroscopy: Techniques like in situ Fourier-transform infrared (FTIR), Attenuated Total Reflection (ATR)-FTIR, and X-ray Absorption Spectroscopy (XAS) allow for real-time monitoring of catalytic reactions. researchgate.netresearchgate.net This provides direct evidence of intermediate species, helping to elucidate complex reaction pathways, such as those in organometallic catalytic cycles. researchgate.netnih.gov
Rotational Spectroscopy: For detailed structural analysis in the gas phase, microwave spectroscopy combined with high-level computational chemistry can provide precise geometric information about this compound and its weakly bound complexes. researchgate.net This can reveal subtle intramolecular interactions that influence reactivity.
Advanced NMR Techniques: While standard ¹H and ¹³C NMR are routine, future studies will likely employ more sophisticated NMR experiments to probe reaction kinetics and identify short-lived intermediates that are not observable under standard conditions. nih.gov The study of by-products through detailed spectroscopic analysis can also offer clues about competing reaction mechanisms. mdpi.com
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic strategy. numberanalytics.comresearchgate.netnih.govsolubilityofthings.com For this compound, this means moving away from methods that use hazardous reagents, generate significant waste, or require harsh conditions. mdpi.com
Future research will prioritize:
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. numberanalytics.comcore.ac.uk [2+2+2] cycloadditions are an excellent example of atom-economical reactions. rsc.org
Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. nih.gov Research has shown that some transition-metal-free cyclizations can proceed efficiently using water as both the solvent and a reactant.
Energy Efficiency: Utilizing methods like microwave-assisted synthesis or flow chemistry to reduce energy consumption and improve reaction control. numberanalytics.comresearchgate.net
Renewable Feedstocks: Exploring biosynthetic pathways or sourcing precursors from renewable resources to reduce reliance on petrochemicals. researchgate.netcore.ac.uk
| Green Chemistry Principle | Application to this compound Synthesis | Expected Benefit |
| Prevention | Develop high-yield, low-byproduct reactions. | Reduced chemical waste and purification costs. numberanalytics.comsolubilityofthings.com |
| Atom Economy | Favor addition and cycloaddition reactions over substitutions. | Maximized resource efficiency. core.ac.uk |
| Less Hazardous Synthesis | Replace toxic reagents (e.g., strong bases, heavy metals) with catalysts. | Improved safety and reduced environmental impact. nih.gov |
| Safer Solvents & Auxiliaries | Use of water, supercritical fluids, or solvent-free conditions. | Elimination of toxic solvent waste. nih.gov |
| Design for Energy Efficiency | Employ catalysis to lower reaction temperatures; use microwave or flow reactors. | Reduced energy consumption and carbon footprint. numberanalytics.comsolubilityofthings.com |
| Use of Catalysis | Focus on recyclable biocatalysts and organocatalysts. | High selectivity and reduced need for stoichiometric reagents. solubilityofthings.com |
Expansion of Applications in Bioimaging and Nanotechnology
The unique conjugated π-system of this compound and its derivatives makes them attractive candidates for applications in materials science, particularly in the burgeoning fields of bioimaging and nanotechnology.
Molecular Electronics: The rigid, rod-like structure of diyne compounds is ideal for studying charge transport at the molecular level. beilstein-journals.org Derivatives of this compound have been investigated for their single-molecule conductance properties, suggesting potential use as molecular wires or switches in next-generation electronic devices. mdpi.comresearchgate.net Future research will focus on tuning the electronic properties by modifying the substituents on the this compound core to control conductance. acs.orgacs.org
Bioimaging Probes: While not yet explored, the conjugated backbone of this compound provides a scaffold for designing novel fluorophores. By attaching specific targeting moieties and tuning the electronic structure, it may be possible to create fluorescent probes for bioimaging applications with properties like high photostability and large Stokes shifts. mdpi.com
Nanomaterial Functionalization: The alkyne groups are perfect handles for attaching the molecule to surfaces or nanoparticles via "click" chemistry or other coupling reactions. Functionalizing magnetic nanoparticles with derivatives of this compound has already been shown to be a viable strategy for catalyst immobilization. This approach could be extended to gold nanoparticles or quantum dots to develop new hybrid materials for sensing or therapeutic applications.
Comprehensive Computational Modeling for Predictive Reactivity
Computational chemistry has become an indispensable tool for understanding and predicting chemical phenomena. For this compound, computational modeling offers insights that are often difficult to obtain through experiments alone.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations are routinely used to map out potential energy surfaces for reactions, identify transition states, and calculate activation barriers. researchgate.netfigshare.comacs.org This can help explain experimentally observed chemo- and regioselectivity and guide the design of more selective catalysts. rsc.org
Predicting Electronic Properties: DFT and other methods can be used to calculate the electronic structure (e.g., HOMO-LUMO energies) of novel derivatives. mdpi.com This is crucial for predicting their optical and electronic properties, which is essential for applications in molecular electronics and the design of photoresponsive materials. acs.orgacs.org
Ab Initio Molecular Dynamics (AIMD): AIMD simulations can model the dynamic evolution of a reacting system, providing a more realistic picture of reaction mechanisms, especially where solvent effects or complex molecular motions are involved. researchgate.netfigshare.comacs.orgrsc.org
Force Field Development: For larger systems and longer timescale simulations, the development of accurate molecular force fields parameterized with high-level quantum mechanical data will be necessary to model the behavior of this compound-based materials, such as polymers or self-assembled monolayers. mdpi.com
| Computational Method | Application Area | Research Question |
| Density Functional Theory (DFT) | Reaction Mechanisms | What is the lowest energy pathway for a catalytic cycloaddition? rsc.orgacs.org |
| DFT + NEGF | Molecular Electronics | How does substituent choice affect single-molecule conductance? mdpi.com |
| Ab Initio Molecular Dynamics (AIMD) | Solvation & Dynamics | How do explicit solvent molecules influence the reaction transition state? figshare.comrsc.org |
| NCI, NBO, SAPT Analysis | Non-covalent Interactions | What are the key intramolecular interactions that determine the preferred conformation? researchgate.net |
| Molecular Docking | Bio-organic Chemistry | How do derivatives bind to a specific protein active site? peerj.com |
Q & A
Q. What are the primary synthetic routes for penta-1,4-diyn-3-ol, and how do reaction conditions influence yield and purity?
this compound is synthesized via:
- Lewis acid-catalyzed intramolecular interrupted Nazarov cyclization : FeBr₃ catalyzes cyclization of hydroxy-β-ionone derivatives under mild conditions (room temperature, 24 hr), yielding intermediates that are oxidized to the final product .
- Reduction-oxidation cascades : Hydroxy-β-ionone is reduced (e.g., NaBH₄) to an intermediate diol, followed by selective oxidation (e.g., MnO₂) to isolate this compound with >96% purity .
Key considerations : Stabilizers like hydroquinone prevent polymerization during storage . Solvent polarity impacts reaction kinetics—non-polar solvents (e.g., p-xylene) favor monomeric stability .
Q. How do the functional groups in this compound enable its reactivity in organic synthesis?
The molecule’s alkyne and alcohol groups allow:
- Nucleophilic substitutions : Bismuth-catalyzed SN1 displacement with sulfonamide nucleophiles yields amino-substituted dienes .
- Oxidation/Reduction :
- Oxidation with KMnO₄/CrO₃ produces carbonyl derivatives (e.g., penta-1,4-dien-3-one) .
- Reduction (LiAlH₄/NaBH₄) generates alcohol derivatives with retained alkyne functionality .
- Click chemistry : Terminal alkynes participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked conjugates .
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
- ¹H/¹³C NMR : Distinct signals for alkyne protons (δ ~2.5–2.6 ppm) and hydroxyl groups (δ ~5.1–5.2 ppm) confirm structure . Trimethylsilyl-protected derivatives show characteristic Si–CH₃ signals (δ ~0.2 ppm) .
- IR spectroscopy : Alkyne C≡C stretches (~2178 cm⁻¹) and hydroxyl O–H stretches (~3312 cm⁻¹) validate functional groups .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+Na⁺] = 319 for TMS-protected derivatives) .
Advanced Research Questions
Q. How does structural modification of this compound enhance its antiproliferative activity against cancer cells?
Derivatization at the alcohol or alkyne positions significantly impacts bioactivity:
- Oxime ether derivatives : Substitution with electron-withdrawing groups (e.g., NO₂) improves cytotoxicity. For example, derivative 7a (IC₅₀ = 0.10 μM) outperforms sorafenib (IC₅₀ = 16.20 μM) against HepG2 cells .
- Chiral resolution : Enantiopure derivatives (e.g., (R)- or (S)-antipodes) show differential binding to molecular targets. Lipase-mediated resolution (e.g., Candida rugosa) achieves >93% enantiomeric excess (ee) .
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 7a | HepG2 | 0.10 |
| 7b | HepG2 | 0.50 |
| Sorafenib | HepG2 | 16.20 |
| Table: Antiproliferative activity of derivatives vs. HepG2 hepatoma cells . |
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antiviral vs. antibacterial efficacy)?
- Dose-response profiling : TMV inactivation activity varies with substituents. For example, oxime ether derivatives achieve 87% inactivation (vs. ribavirin: 77.9%) at 500 ppm, but higher doses may induce cytotoxicity .
- Molecular docking : Simulations (e.g., AutoDock Vina) identify binding affinities to viral coat proteins or bacterial enzymes. TMV coat protein binding (ΔG = −9.2 kcal/mol) correlates with antiviral efficacy .
- Synergistic assays : Co-administration with adjuvants (e.g., propan-2-ol) enhances radical-mediated antiviral pathways .
Q. How can researchers optimize enantiomeric purity during synthesis of chiral this compound derivatives?
- Enzymatic resolution : Pseudomonas lipases selectively acylate (S)-enantiomers (86–96% ee), while Candida rugosa lipase (CRL) with vinyl acetate in diisopropyl ether resolves (R)-antipodes (93% ee) .
- Chiral auxiliaries : tert-Butyldimethylsilyl (TBDMS) groups enable diastereomeric separation via silica gel chromatography .
- Circular dichroism (CD) : Monitors enantiopurity during reaction progression, with Cotton effects at 220–250 nm confirming configuration .
Q. What mechanistic insights explain the photoinduced reactivity of this compound derivatives in radical polymerization?
- Hydrogen abstraction : Upon UV irradiation, the carbonyl group (in oxidized derivatives like penta-1,4-dien-3-one) abstracts hydrogen from donors (e.g., propan-2-ol), generating radicals that initiate polymerization .
- Planar geometry : DFT calculations show minimal steric hindrance in penta-1,4-dien-3-one, enabling efficient radical generation vs. twisted benzophenone analogs .
- Two-photon absorption : Derivatives with extended conjugation (e.g., ODPD, p-methoxy-substituted) exhibit enhanced cross-sections for deep-tissue photopolymerization .
Q. How do dielectric relaxation studies inform the molecular dynamics of this compound in solution?
- Debye-type relaxation : In p-xylene, dielectric spectroscopy reveals monodispersive behavior (single relaxation time), attributed to hydroxyl group rotation .
- Minimal aggregation : Infrared spectroscopy confirms absence of dimer/cluster formation in non-polar solvents, critical for maintaining reactivity in synthetic applications .
Q. Key Methodological Recommendations
- Prioritize FeBr₃-catalyzed cyclization for scalable synthesis (>80% yield) .
- Use CRL-mediated resolution for (R)-enantiomers in medicinal chemistry applications .
- Employ TR-EPR/CIDNP to track radical intermediates in photochemical studies .
For further details, consult primary sources from PubChem, Journal of Organic Chemistry, and Green Chemistry. Avoid non-peer-reviewed platforms (e.g., BenchChem) due to reliability concerns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
